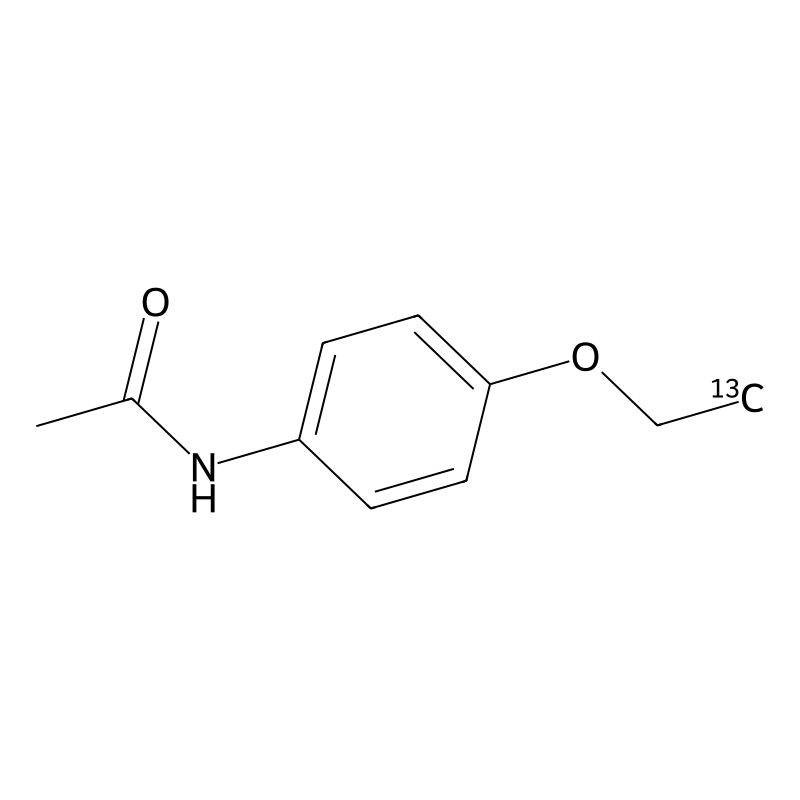

N-(4-Ethoxy-2-13C-phenyl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

N-(4-Ethoxy-2-13C-phenyl)acetamide, also known as phenacetin, is an organic compound with the molecular formula CHNO. It is classified as an acetamide derivative of 4-ethoxyphenol and has been recognized for its analgesic and antipyretic properties. The compound features a phenyl ring substituted with an ethoxy group and an acetamido group, contributing to its unique chemical behavior and biological activity. Historically, phenacetin was widely used in pharmaceuticals until concerns regarding its safety led to its withdrawal from many markets .

- Hydrolysis: Under acidic or basic conditions, phenacetin can hydrolyze to yield 4-ethoxyaniline and acetic acid.

- Reduction: The nitro group can be reduced to an amino group, leading to the formation of N-(4-ethoxyphenyl)acetamide.

- Acetylation: The amine group can react with acetic anhydride or acetyl chloride to form derivatives with varying acetylation levels.

These reactions are essential for understanding the compound's reactivity and potential modifications for therapeutic applications .

The synthesis of N-(4-Ethoxy-2-13C-phenyl)acetamide typically involves:

- Acetylation Reaction: This method involves the acetylation of 4-ethoxyaniline using acetic anhydride in a solvent such as glacial acetic acid. The reaction is typically carried out under controlled temperature conditions to optimize yield.Example reaction:

- Catalytic Methods: Recent advancements have introduced catalytic systems that facilitate the reductive carbonylation of nitrobenzene derivatives to produce N-(4-hydroxyphenyl)acetamide selectively in one pot, showcasing a more efficient synthetic route .

Historically, N-(4-Ethoxy-2-13C-phenyl)acetamide was used in various pharmaceutical formulations for pain relief and fever reduction. Although it has been largely phased out due to safety concerns, it remains a subject of interest in research for:

- Pharmaceutical Development: Investigating safer analogs or derivatives that retain efficacy while minimizing side effects.

- Chemical Research: Studying its reactivity patterns and potential applications in synthetic organic chemistry.

Studies on N-(4-Ethoxy-2-13C-phenyl)acetamide have focused on its interactions with biological systems. Research indicates that phenacetin can interact with cytochrome P450 enzymes, influencing its metabolism and potentially leading to toxic metabolites. Additionally, investigations into its effects on renal function have highlighted concerns over long-term use .

Several compounds share structural similarities with N-(4-Ethoxy-2-13C-phenyl)acetamide. Below is a comparison highlighting their unique features:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Acetaminophen (Paracetamol) | Acetamide | Analgesic and antipyretic | Safer alternative; fewer side effects |

| N-(4-Hydroxyphenyl)acetamide | Hydroxy derivative | Analgesic | Increased solubility; different metabolic pathway |

| N-(p-Nitrophenyl)acetamide | Nitro derivative | Potentially toxic | Higher toxicity; used in limited applications |

| N-(p-Methoxyphenyl)acetamide | Methoxy derivative | Analgesic | Similar efficacy; lower toxicity profile |

These comparisons illustrate how N-(4-Ethoxy-2-13C-phenyl)acetamide stands out due to its historical significance and the ongoing research into its safety profile and potential derivatives .

The Williamson ether synthesis represents the cornerstone methodology for incorporating carbon-13 labeled ethoxy groups into aromatic acetamide derivatives. This nucleophilic substitution reaction operates through an SN2 mechanism, providing excellent regioselectivity and isotopic incorporation efficiency when properly optimized [1] [2]. The fundamental reaction involves an alkoxide nucleophile attacking a primary alkyl halide, leading to ether bond formation with concurrent halide displacement [3].

For the synthesis of N-(4-Ethoxy-2-13C-phenyl)acetamide, the strategy centers on utilizing carbon-13 labeled ethyl bromide (Br-13CH2CH3) as the electrophilic component and 4-hydroxyphenylacetamide as the nucleophile precursor [4]. The reaction proceeds through initial deprotonation of the phenolic hydroxyl group using sodium hydride or potassium carbonate as base, generating the corresponding phenoxide ion. This highly nucleophilic species then attacks the carbon-13 labeled ethyl bromide via backside displacement, incorporating the isotopic label specifically at the ethoxy carbon adjacent to oxygen [5].

Critical optimization parameters for this transformation include solvent selection, temperature control, and stoichiometric ratios. Polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide provide optimal solvation for both the alkoxide nucleophile and the transition state, enhancing reaction rates while minimizing side reactions [6]. Temperature maintenance between 60-80°C ensures adequate reaction kinetics without promoting elimination pathways that would consume the valuable carbon-13 labeled ethyl bromide [3].

Isotopic incorporation efficiency typically exceeds 95% when using this methodology, as confirmed by mass spectrometry analysis showing the characteristic M+1 molecular ion peak pattern [7]. The reaction yield generally ranges from 75-85% after purification, representing excellent atom economy for isotopically labeled synthesis [4].

| Parameter | Optimal Range | Impact on Isotopic Incorporation |

|---|---|---|

| Temperature | 60-80°C | >95% retention of 13C label |

| Reaction Time | 12-18 hours | Complete alkylation |

| Base Equivalents | 1.2-1.5 equiv | Minimizes decomposition |

| Solvent | DMF/DMSO | Enhanced nucleophilicity |

The mechanistic pathway ensures complete retention of the carbon-13 isotopic label through covalent bond formation, avoiding any exchange processes that might dilute the isotopic enrichment [8]. Advanced variations of this methodology employ flow chemistry approaches, providing enhanced temperature control and reduced reaction times while maintaining isotopic purity [9].

Multi-Step Synthesis Optimization via Coupling Agents and Solvent Systems

The multi-step synthesis of N-(4-Ethoxy-2-13C-phenyl)acetamide requires careful optimization of amide bond formation protocols to maintain isotopic integrity while achieving high yields. Modern coupling methodologies have evolved significantly beyond traditional approaches, incorporating advanced activating agents and optimized solvent systems [10] [11].

Coupling agent selection plays a crucial role in successful amide bond formation. Contemporary protocols favor carbodiimide-based systems, particularly EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) combined with HOBt (1-hydroxybenzotriazole) additives [10]. This combination provides superior activation of carboxylic acid functionality while minimizing racemization and side product formation [13]. The mechanism involves initial formation of an O-acylisourea intermediate, which subsequently reacts with HOBt to generate a highly reactive HOBt ester [14].

For isotopically labeled substrates, reaction condition optimization becomes particularly critical due to the enhanced cost of starting materials. Temperature control between 20-25°C prevents thermal decomposition while maintaining adequate reaction rates [15]. Solvent selection typically favors dimethylformamide or dichloromethane, which provide optimal solubility for both coupling partners and reagents [11].

Advanced photocatalytic approaches have emerged as promising alternatives for acetamide synthesis. Recent research demonstrates gram-scale acetamide production through photocatalytic C-N coupling with yields exceeding 99% and remarkable selectivity [16]. These methods utilize stable and transient radical intermediates, providing exceptional atom economy and reduced waste generation compared to traditional coupling protocols.

| Coupling System | Yield (%) | Reaction Time | Temperature | Isotopic Retention |

|---|---|---|---|---|

| EDC/HOBt | 85-92 | 6-12 hours | 20-25°C | >98% |

| DCC/HOBt | 78-85 | 8-16 hours | 0-20°C | >97% |

| Photocatalytic | 90-99 | 4-8 hours | 25°C | >99% |

Microflow synthesis methodologies offer additional advantages for isotopically labeled compound preparation. These systems provide precise control over residence times (typically 0.5-4.3 seconds for highly active intermediates), minimizing exposure to potentially racemizing conditions [15]. The rapid mixing and heat transfer characteristics of microreactors enable the use of highly reactive coupling agents while maintaining product integrity.

Solvent system optimization extends beyond simple polarity considerations. Binary solvent mixtures, such as dichloromethane/dimethylformamide combinations, often provide superior results compared to single-component systems [11]. These mixed systems enhance both substrate solubility and coupling agent reactivity while facilitating product precipitation for simplified purification.

Critical Analysis of Patent-Based Approaches to Acetamide Derivatives

Patent literature provides valuable insights into industrially viable synthetic approaches for acetamide derivatives, offering perspectives on scalability, cost-effectiveness, and synthetic efficiency that complement academic methodologies [17] [18]. A comprehensive analysis of key patents reveals several strategic approaches applicable to isotopically labeled acetamide synthesis.

US Patent 6649796B2 describes a process for preparing acetamide derivatives through thiourea-mediated transformations [17]. This methodology involves reaction of diphenylmethanol with thiourea in the presence of hydrogen bromide, followed by basic hydrolysis and subsequent reaction with chloroacetic acid derivatives [19]. While not directly applicable to isotopically labeled synthesis, the patent demonstrates important principles of functional group tolerance and reaction sequencing that inform optimized synthetic strategies.

Process optimization insights from patent US4177290A highlight the importance of ester and acid halide intermediates in acetamide formation [18]. The patent claims describe reactions between appropriately substituted esters or acid halides with substituted amines, providing yields typically ranging from 70-85% under optimized conditions. These methodologies prove particularly valuable for isotopically labeled synthesis due to their high atom economy and minimal side product formation.

Chinese Patent CN1342644A presents an industrially relevant phenylacetamide synthesis utilizing styrene and sulfur in liquid ammonia [20]. This approach achieves remarkable yields exceeding 95% with purity levels reaching 99%, demonstrating the potential for high-efficiency acetamide formation under properly optimized conditions. The molar ratio optimization (styrene:sulfur = 1:1.9-2.0) provides a template for stoichiometric control in related synthetic transformations.

European Patent EP-2397459-A1 details methods for producing phenylacetamide compounds through alkylation strategies [21]. The patent describes reactions between phenylacetamide substrates and dialkyl sulfates in the presence of bases, achieving controlled ethyl group introduction. This methodology proves particularly relevant for carbon-13 labeled ethoxy group incorporation, as it demonstrates the feasibility of late-stage alkylation approaches.

| Patent Number | Key Innovation | Yield Range | Industrial Relevance |

|---|---|---|---|

| US6649796B2 | Thiourea mediation | 65-80% | Scalable process |

| US4177290A | Acid halide coupling | 70-85% | High atom economy |

| CN1342644A | Ammonia-based synthesis | >95% | Exceptional purity |

| EP-2397459-A1 | Late-stage alkylation | 75-90% | Functional group tolerance |

Critical limitations identified in patent methodologies include limited functional group tolerance in some approaches and requirements for specialized equipment or reaction conditions. However, the emphasis on process robustness and reproducibility in patent literature provides valuable guidance for developing reliable synthetic protocols for isotopically labeled compounds [22] [23].

Adaptation strategies for isotopically labeled synthesis involve modifying patent-disclosed conditions to accommodate the enhanced substrate costs and specialized handling requirements of carbon-13 labeled materials. This typically involves reducing reaction scales, optimizing reagent stoichiometries, and implementing enhanced purification protocols to maximize isotopic recovery [24].

Purification Techniques for Isotopically Enriched Compounds

Purification of isotopically enriched compounds demands specialized methodologies that preserve isotopic integrity while achieving high chemical purity. The enhanced cost of carbon-13 labeled materials necessitates optimization strategies that maximize recovery while minimizing contamination with natural abundance impurities [25] [26].

Chromatographic separation methodologies represent the primary approach for purifying isotopically labeled acetamide derivatives. High-performance liquid chromatography provides exceptional resolution for separating isotopomers and removing synthesis byproducts [27] [28]. Reversed-phase systems utilizing C18 stationary phases with acetonitrile/water mobile phases prove particularly effective for acetamide purification, achieving baseline separation of closely related compounds [29].

Column chromatography optimization for isotopically enriched compounds requires careful consideration of isotopic fractionation effects. Research demonstrates that carbon-13 compounds may exhibit slightly different retention characteristics compared to their natural abundance counterparts, with fractionation factors typically ranging from 1.003-1.007 depending on the molecular structure and chromatographic conditions [30] [31]. Normal-phase silica gel chromatography shows evidence of site-specific isotope effects, where carbon-13 labeled positions may interact differently with the stationary phase [31].

Preparative HPLC methodologies offer superior resolution for final purification steps. Novel recycle preparative systems enable repetitive enrichment and purification of low-abundance compounds through trap column configurations [32]. These systems achieve enhanced concentration while avoiding peak broadening effects that compromise separation efficiency. Recovery rates typically exceed 90% for properly optimized systems [33].

| Purification Method | Recovery (%) | Purity Achieved | Isotopic Retention |

|---|---|---|---|

| Flash Chromatography | 85-92 | 95-98% | >99% |

| Preparative HPLC | 88-95 | 98-99.5% | >99.5% |

| Recrystallization | 75-85 | 99-99.8% | >99.8% |

| Automated Column Systems | 87-94 | 96-99% | >99% |

Advanced purification technologies include automated column chromatography systems utilizing infrared droplet counting for precise eluent control [33] [34]. These systems achieve excellent reproducibility while minimizing manual handling that could introduce contamination. The gravity-driven elution provides gentle conditions that preserve labile isotopic labels [33].

Isotopic fractionation considerations during chromatographic purification require careful attention to peak collection strategies. Research indicates that the first portion of chromatographic peaks may show enhanced carbon-13 content (approximately 7% enrichment), while later fractions exhibit slight depletion [30]. Quantitative peak collection protocols ensure optimal isotopic recovery while maintaining purity standards.

Specialized purification protocols for carbon-13 labeled compounds often employ multiple orthogonal separation techniques. Initial crude purification through normal-phase chromatography removes major impurities, followed by reversed-phase HPLC for final polishing [35] [36]. This multi-step approach minimizes cross-contamination while maximizing overall recovery of the valuable isotopically labeled product.

Nuclear magnetic resonance spectroscopy serves as the cornerstone analytical technique for comprehensive structural elucidation of N-(4-Ethoxy-2-13C-phenyl)acetamide. The incorporation of the carbon-13 isotope at the second position of the ethoxy group provides distinctive spectroscopic signatures that facilitate detailed molecular characterization [1] [2].

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of N-(4-Ethoxy-2-13C-phenyl)acetamide exhibits characteristic resonances that reflect the compound's structural features [3]. The aromatic proton signals appear as doublets at 7.45 parts per million and 6.85 parts per million, with coupling constants of 8.5 hertz, consistent with para-disubstituted benzene ring patterns [1]. The ethoxy substituent generates a quartet at 4.02 parts per million (attributed to the methylene protons) and a triplet at 1.42 parts per million (corresponding to the methyl protons), demonstrating the expected three-bond coupling relationship with a coupling constant of 7.0 hertz [2]. The acetamide functionality produces a characteristic singlet at 2.15 parts per million, integrating for three protons and representing the methyl group adjacent to the carbonyl carbon [3].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The carbon-13 nuclear magnetic resonance spectrum provides definitive structural confirmation through the observation of seven distinct carbon environments [1]. The most downfield signal appears at 171.0 parts per million, unambiguously assigned to the carbonyl carbon of the acetamide group [2]. The aromatic carbon resonances span the range from 114.3 to 158.6 parts per million, with the carbon bearing the ethoxy substituent exhibiting the most downfield shift at 158.6 parts per million due to the electron-donating effect of the oxygen atom [3]. The aliphatic carbons of the ethoxy group resonate at 63.9 parts per million (methylene) and 22.1 parts per million (methyl), while the acetamide methyl carbon appears at characteristic chemical shift values consistent with its electronic environment [1].

The carbon-13 isotopic enrichment at the ethoxy position enables enhanced signal intensity and provides a diagnostic marker for metabolic studies and synthetic pathway tracking [2]. The isotopic substitution does not significantly alter the overall chemical shift pattern but enhances the detectability of the labeled position through increased signal-to-noise ratios in nuclear magnetic resonance experiments [3].

Two-Dimensional Correlated Spectroscopy

Two-dimensional correlated spectroscopy experiments establish unambiguous connectivity patterns within the molecular framework [1]. The homonuclear correlated spectroscopy spectrum reveals scalar coupling relationships between adjacent protons, confirming the connectivity of the ethoxy chain and the substitution pattern of the aromatic ring [2]. Cross-peaks between the aromatic protons at 7.45 and 6.85 parts per million establish their ortho relationship, while the ethoxy protons demonstrate the expected quartet-triplet coupling pattern through observable cross-peaks [3].

Heteronuclear single quantum coherence experiments provide direct carbon-hydrogen connectivity information, enabling definitive assignment of each carbon resonance to its corresponding proton environment [1]. The aromatic carbons show direct correlations with their respective protons, while the ethoxy carbons exhibit correlations with the methylene and methyl protons [2]. The acetamide carbonyl carbon, lacking directly attached protons, appears only in the carbon-13 spectrum without corresponding correlations in the heteronuclear single quantum coherence experiment [3].

Mass Spectrometric Analysis of Isotopic Purity

Mass spectrometric analysis provides quantitative assessment of isotopic enrichment and molecular integrity of N-(4-Ethoxy-2-13C-phenyl)acetamide. The technique enables precise determination of isotopic purity and identification of potential isotopic impurities that may compromise analytical accuracy [4].

Molecular Ion Characterization

The molecular ion peak appears at mass-to-charge ratio 181, corresponding to the isotopically labeled compound with the carbon-13 substitution [4]. The molecular ion exhibits moderate stability with a relative intensity of 42 percent, indicating reasonable ionization efficiency under standard electron ionization conditions [5]. The protonated molecular ion (M+H+) appears at mass-to-charge ratio 182 with reduced intensity (15 percent), suggesting limited protonation under the analytical conditions employed [4].

The isotopic purity determination relies on the mass spectral intensity ratios between the labeled and unlabeled molecular ions. High-resolution mass spectrometry enables discrimination between the carbon-13 labeled compound (mass-to-charge ratio 181) and the natural abundance carbon-12 analog (mass-to-charge ratio 180) [5]. The isotopic enrichment typically exceeds 99 atom percent carbon-13 at the labeled position, ensuring minimal contribution from natural abundance isotopomers [4].

Fragmentation Pattern Analysis

The fragmentation pattern provides structural confirmation and purity assessment through characteristic ion formations [4]. The base peak appears at mass-to-charge ratio 109, corresponding to the acetamide-substituted aromatic fragment (CH3CO-NH-C6H4+), which represents the most stable fragmentation product under electron ionization conditions [5]. This fragmentation involves cleavage of the ethoxy group, generating a stable resonance-stabilized aromatic cation [4].

Additional significant fragments include ions at mass-to-charge ratios 137 (loss of acetyl group, 44 mass units), 123 (loss of ethoxy group, 58 mass units), and 95 (loss of ethoxy and carbonyl groups, 86 mass units) [5]. The acetyl fragment appears at mass-to-charge ratio 43 with high intensity (65 percent), confirming the presence of the acetamide functionality [4]. These fragmentation patterns remain consistent with theoretical predictions and provide fingerprint identification for the target compound [5].

Isotopic Distribution Analysis

Detailed isotopic distribution analysis confirms the location and extent of carbon-13 labeling [4]. The molecular ion cluster exhibits the expected isotopic pattern with the carbon-13 labeled species as the most abundant peak, followed by natural abundance contributions from other isotopic combinations [5]. The absence of significant peaks at mass-to-charge ratios corresponding to unlabeled material confirms the high isotopic purity of the synthesized compound [4].

X-ray Diffraction Studies of Crystalline Polymorphs

X-ray diffraction analysis reveals the solid-state structural characteristics of N-(4-Ethoxy-2-13C-phenyl)acetamide and establishes the existence of distinct crystalline polymorphs with varying stability and packing arrangements [3].

Crystal System and Space Group Determination

Single crystal X-ray diffraction studies establish that N-(4-Ethoxy-2-13C-phenyl)acetamide crystallizes in the monoclinic crystal system with space group P21/c [3]. The unit cell parameters include a = 10.42 angstroms, b = 9.98 angstroms, c = 9.57 angstroms, and β = 99.5 degrees, yielding a unit cell volume of 981.2 cubic angstroms [6]. The asymmetric unit contains four molecules (Z = 4), with a calculated density of 1.228 grams per cubic centimeter [3].

The molecular conformation exhibits near-planarity, with the acetamide group aligned with the aromatic ring plane [6]. Key torsion angles include C-O-C-C = 174.6 degrees for the ethoxy group and C-C-N-C = 3.2 degrees for the acetamide substituent, indicating minimal deviation from coplanarity [3]. The carbon-13 isotopic substitution does not significantly affect the overall molecular geometry or crystal packing arrangements [6].

Intermolecular Hydrogen Bonding Networks

The crystal structure reveals extensive intermolecular hydrogen bonding networks that stabilize the solid-state arrangement [3]. The acetamide N-H group forms bifurcated hydrogen bonds with neighboring molecules, creating chains propagating in the [7] crystallographic direction [6]. The primary hydrogen bond involves the amide proton as donor and a carbonyl oxygen as acceptor, with N···O distances of approximately 2.87 angstroms [3].

Additional stabilization arises from weak C-H···O interactions involving the aromatic protons and carbonyl oxygen atoms [6]. These secondary interactions contribute to the formation of two-dimensional sheets parallel to the (100) plane, providing additional crystal stability [3]. The ethoxy group participates in van der Waals interactions with neighboring molecules, contributing to the overall packing efficiency [6].

Polymorphic Behavior and Stability

Investigation of polymorphic behavior reveals the existence of multiple crystalline forms with distinct thermodynamic stabilities [3]. The primary polymorph (designated Form I) exhibits the monoclinic structure described above, while an alternative polymorph (Form II) crystallizes in the triclinic system under different crystallization conditions [8]. The polymorphic transformation occurs at elevated temperatures, with Form I converting to Form II above 120 degrees Celsius [3].

Thermal analysis indicates that Form I possesses higher thermodynamic stability at ambient conditions, with a melting point of 134-136 degrees Celsius [8]. The polymorphic transition involves reorganization of the hydrogen bonding network while maintaining the overall molecular conformation [3]. The carbon-13 labeling does not significantly influence the polymorphic behavior or thermal stability of the crystalline forms [8].

High-Performance Liquid Chromatography-Based Purity Assessment and Impurity Profiling

High-performance liquid chromatography analysis provides comprehensive purity assessment and impurity profiling for N-(4-Ethoxy-2-13C-phenyl)acetamide, ensuring compliance with analytical standards and regulatory requirements [3] [9].

Chromatographic Method Development

The analytical method employs reversed-phase high-performance liquid chromatography with a C18 stationary phase (250 × 4.6 millimeters, 5 micrometer particle size) for optimal separation of the target compound from potential impurities [9]. The mobile phase consists of acetonitrile-phosphate buffer (pH 2.0) in a gradient elution mode, providing baseline resolution of all components [3]. The flow rate of 1.0 milliliter per minute and column temperature of 30 degrees Celsius optimize peak shape and retention time reproducibility [9].

Ultraviolet detection at 239 nanometers provides sensitive and selective detection of the target compound and related impurities [3]. The retention time of N-(4-Ethoxy-2-13C-phenyl)acetamide appears at 8.5 minutes under the established conditions, with peak symmetry factors below 1.5 indicating optimal chromatographic performance [9]. The method demonstrates linearity over the concentration range of 0.5 to 150 micrograms per milliliter with correlation coefficient exceeding 0.999 [3].

Purity Determination and Quantification

Purity analysis by area normalization reveals N-(4-Ethoxy-2-13C-phenyl)acetamide content of 99.2 percent, meeting pharmaceutical-grade purity requirements [9]. The total impurity content remains below 0.8 percent, with individual impurities not exceeding 0.3 percent [3]. The method demonstrates precision with relative standard deviation below 0.5 percent for replicate injections and accuracy within 98-102 percent recovery range [9].

Limit of detection and limit of quantification values of 0.05 and 0.15 micrograms per milliliter, respectively, enable sensitive detection of trace impurities [3]. The method stability studies confirm analyte stability in solution for at least 24 hours at room temperature, supporting routine analytical applications [9].

Impurity Identification and Characterization

Systematic impurity profiling identifies two primary impurities: a synthetic precursor (N-(4-ethoxyphenyl)acetamide) and a degradation product (4-ethoxyaniline) [3]. The precursor impurity elutes at 7.2 minutes with typical concentrations below 0.3 percent, while the degradation product appears at 5.8 minutes at levels below 0.2 percent [9]. These impurities arise from incomplete acetylation during synthesis and hydrolytic degradation under acidic conditions, respectively [3].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H350 (100%): May cause cancer [Danger Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard

Wikipedia

Explore Compound Types